molecular formula C18H34O2 B1237685 (E)-octadec-2-enoic acid CAS No. 27251-59-8

(E)-octadec-2-enoic acid

Cat. No.: B1237685
CAS No.: 27251-59-8
M. Wt: 282.5 g/mol
InChI Key: LKOVPWSSZFDYPG-WUKNDPDISA-N
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Description

(E)-octadec-2-enoic acid, also known as trans-9-octadecenoic acid or elaidic acid, is a monounsaturated fatty acid with the molecular formula C18H34O2. It is the trans isomer of oleic acid and is commonly found in partially hydrogenated vegetable oils. This compound is of significant interest due to its presence in various food products and its implications for human health.

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-octadec-2-enoic acid can be synthesized through the partial hydrogenation of oleic acid. This process involves the use of a catalyst, typically palladium or nickel, under controlled conditions to convert the cis double bond of oleic acid to the trans configuration. The reaction is carried out at elevated temperatures and pressures to achieve the desired isomerization.

Industrial Production Methods

Industrially, this compound is produced during the hydrogenation of vegetable oils. This process is used to increase the shelf life and stability of oils by converting unsaturated fats to saturated and trans fats. The hydrogenation process involves the use of metal catalysts and hydrogen gas under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-octadec-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form a variety of products, including aldehydes, ketones, and carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield stearic acid, a fully saturated fatty acid. This reaction typically uses hydrogen gas and a metal catalyst.

    Substitution: The carboxyl group of this compound can participate in substitution reactions to form esters and amides. These reactions often involve alcohols or amines in the presence of acid or base catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium or nickel catalysts

    Substitution: Alcohols, amines, acid or base catalysts

Major Products Formed

    Oxidation: Aldehydes, ketones, carboxylic acids

    Reduction: Stearic acid

    Substitution: Esters, amides

Scientific Research Applications

Chemistry

In chemistry, (E)-octadec-2-enoic acid is used as a reference compound for studying the properties and reactions of trans fatty acids. It serves as a model compound for understanding the behavior of unsaturated fats under various chemical conditions.

Biology

In biological research, this compound is studied for its effects on cellular processes and metabolism. It is known to influence lipid metabolism and has been implicated in the development of cardiovascular diseases due to its presence in trans fats.

Medicine

In medicine, research on this compound focuses on its impact on human health. Studies have shown that high intake of trans fats, including this compound, is associated with an increased risk of heart disease, diabetes, and other metabolic disorders.

Industry

Industrially, this compound is used in the production of margarine, shortening, and other food products. Its stability and shelf life make it a valuable component in processed foods.

Mechanism of Action

The mechanism by which (E)-octadec-2-enoic acid exerts its effects involves its incorporation into cell membranes and lipoproteins. This alters the fluidity and function of cell membranes, affecting various cellular processes. Additionally, this compound can influence the expression of genes involved in lipid metabolism and inflammation, contributing to its adverse

Properties

CAS No.

27251-59-8

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

(E)-octadec-2-enoic acid

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/b17-16+

InChI Key

LKOVPWSSZFDYPG-WUKNDPDISA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C(=O)O

SMILES

CCCCCCCCCCCCCCCC=CC(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CC(=O)O

26764-26-1

Synonyms

5-octadecenoic acid
octadecenoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture containing 50 g of the liquid fraction 4 (Liquid 4) prepared in Comparative Example 4 and 50 g of decanoic acid, there was added 300 g of acetone to thus form a mixed solution and the resulting solution was cooled at −35° C. for 3 hour with stirring. Then the solution was fractionated into a solid phase and a liquid phase through filtration under reduced pressure, followed by the removal of the acetone from the solid and liquid phases through distillation to thus give 53 g of a solid fraction 8 (Solid 8) and 46 g of a liquid fraction 8 (Liquid 8), respectively. The concentration results for CLA isomer are listed in the following Table 23 and the concentration results for octadecenoic acid isomer are listed in the following Table 24.
[Compound]
Name
liquid
Quantity
50 g
Type
reactant
Reaction Step One
[Compound]
Name
Liquid 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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